4-Ethyl-2,3-dimethylheptane is an organic compound classified as an alkane. Its molecular formula is CH, and it features a heptane backbone with ethyl and two methyl substituents. The compound is characterized by its branched structure, which influences its physical and chemical properties, such as boiling point and reactivity. The systematic IUPAC name reflects the positions of the substituents: the ethyl group is attached to the fourth carbon, while the two methyl groups are located at the second and third carbons of the heptane chain
As a saturated hydrocarbon, 4-ethyl-2,3-dimethylheptane primarily undergoes reactions typical of alkanes. These include:
These reactions are significant in both synthetic organic chemistry and industrial applications.
4-Ethyl-2,3-dimethylheptane can be synthesized through several methods:
These synthesis routes are often employed in petrochemical industries to produce branched alkanes that have improved properties for fuel applications.
The primary applications of 4-ethyl-2,3-dimethylheptane include:
Several compounds share structural similarities with 4-ethyl-2,3-dimethylheptane. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Ethyl-2,3-dimethylheptane | CH | Two methyl groups at positions 2 and 3 |
4-Ethyl-2,4-dimethylheptane | CH | Methyl groups at positions 2 and 4 |
3-Ethyl-2,3-dimethylhexane | CH | One less carbon; different branching |
Hexane, 3-methyl-4-ethyl | CH | Similar branching but fewer carbons |
The uniqueness of 4-ethyl-2,3-dimethylheptane lies in its specific arrangement of substituents that affects its physical properties and reactivity compared to these similar compounds.